molecular formula C8H7ClN4S B13164993 4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine

4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine

Cat. No.: B13164993
M. Wt: 226.69 g/mol
InChI Key: GWPTUIXLTBRLKH-UHFFFAOYSA-N
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Description

4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine is a chemical compound of interest in medicinal chemistry and neuroscience research. It belongs to the class of 1,3,5-triazine derivatives, which are recognized as an important scaffold for developing biologically active molecules . These compounds are known to exhibit a range of pharmacological activities, with research indicating potential as monoamine oxidase (MAO) inhibitors . The MAO enzymes, particularly MAO-A, are well-established targets for antidepressant and anti-anxiety agents, while MAO-B inhibitors are explored for neurodegenerative conditions like Parkinson's disease . The structure of this compound features a chloro substituent, which is a common reactive site for further functionalization, allowing researchers to synthesize a diverse array of analogues for structure-activity relationship (SAR) studies . The incorporation of the 5-methylthiophen-3-yl moiety provides an electron-rich aromatic system, a feature commonly found in various known MAO inhibitors and other active pharmaceutical ingredients, which can be critical for target engagement . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules or as a reference standard in biological screening assays to explore new therapeutic avenues.

Properties

Molecular Formula

C8H7ClN4S

Molecular Weight

226.69 g/mol

IUPAC Name

4-chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H7ClN4S/c1-4-2-5(3-14-4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13)

InChI Key

GWPTUIXLTBRLKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride.

    Substitution Reactions: The chloro group can be introduced via nucleophilic substitution reactions using reagents like phosphorus oxychloride.

    Thiophene Ring Introduction: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

    Amine Group Introduction: The amine group can be introduced through amination reactions using reagents like ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues are compared based on substituents at positions 4 and 6 of the triazine core:

Compound Name Position 4 Substituent Position 6 Substituent Key Structural Features Evidence ID
Target Compound Cl 5-Methylthiophen-3-yl Thiophene with methyl group -
(RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-... 1-(2,3-Dichlorophenoxy)propyl 4-Methylpiperazin-1-yl Bulky phenoxy group, piperazine
4-(4-Chlorophenyl)-6-(methylsulfanyl)-... 4-Chlorophenyl Methylsulfanyl Aromatic chloro, sulfur-containing group
4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine Cl Piperidin-1-yl Aliphatic amine
4-Methoxy-6-(trifluoromethyl)-... Methoxy Trifluoromethyl Electron-withdrawing groups

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s thiophene (electron-rich) contrasts with trifluoromethyl (electron-withdrawing) in , affecting reactivity and receptor interactions.
  • Steric Effects: Bulky substituents like phenoxypropyl () may hinder binding compared to the target’s planar thiophene.

Pharmacological Activity

CNS-Targeting Compounds
  • 5-HT6 Receptor Antagonists: Compound 2 (2,3-dichlorophenyl derivative): High 5-HT6 receptor affinity (Ki < 10 nM), strong procognitive effects in NOR tests . Compound 3 (phenoxypropyl derivative): Lower brain concentration initially but sustained levels, suggesting substituent-dependent pharmacokinetics .
Histamine H4 Receptor Antagonists
  • Compound 1 (4-chlorophenyl): Submicromolar H4R affinity (IC50 = 0.3 µM), selective over H3R .
  • Target Compound : Thiophene’s π-π interactions could mimic phenyl groups but with altered steric demands, possibly modulating receptor selectivity.

Pharmacokinetic Profiles

Compound Brain Concentration (AUC 0–240 min) Half-Life (min) Key ADME Features Evidence ID
Compound 2 (2,3-dichlorophenyl) 2-fold higher than 3 after 60 min >240 High metabolic stability
Compound 3 (phenoxypropyl) Peak at 30 min, rapid decline ~120 Faster absorption, shorter t₁/₂
Target Compound (Predicted) Moderate lipophilicity (LogP ~3.5) N/A Methylthiophene may enhance solubility -

Key Insights :

  • Substituents critically influence absorption and distribution. The target’s methylthiophene may balance lipophilicity and solubility for optimal CNS exposure.

Biological Activity

4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine is a heterocyclic compound characterized by its unique structural features, including a triazine ring substituted with a chloro group, a thiophene ring, and an amine group. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in various studies, and comparative analysis with related compounds.

PropertyValue
Molecular Formula C8H7ClN4S
Molecular Weight 226.69 g/mol
IUPAC Name This compound
InChI Key GWPTUIXLTBRLKH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CS1)C2=NC(=NC(=N2)Cl)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is crucial for potential applications in drug development.
  • Receptor Modulation : The compound may influence receptor functions by interacting with binding sites, which can alter cellular signaling pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that triazine derivatives can inhibit the growth of various bacteria and fungi. The specific structure of this compound may enhance its efficacy against certain microbial strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example:

  • Case Study 1 : A study demonstrated that triazine derivatives with similar structures showed cytotoxic effects on cancer cell lines such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma). The IC50 values for these derivatives ranged from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity against these cell lines .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance:

  • Case Study 2 : In vitro assays revealed that certain triazine compounds could inhibit carbonic anhydrase (CA) enzymes, which are implicated in cancer progression and other diseases. The structure–activity relationship (SAR) studies suggested that the presence of electron-withdrawing groups like chlorine enhances inhibitory potency .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted with other triazine derivatives:

Compound NameStructural FeaturesBiological Activity
4-Chloro-6-(2-thienyl)-1,3,5-triazin-2-amine Different thiophene substitutionModerate antimicrobial activity
4-Chloro-6-(3-methylthiophen-2-yl)-1,3,5-triazin-2-amine Methyl group at different positionEnhanced anticancer activity
This compound Unique positioning enhances reactivitySignificant antimicrobial and anticancer properties

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